2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
This compound contains several functional groups including a thiazole ring, an amide group, a sulfanyl group, and aromatic rings with chlorine and fluorine substituents . These functional groups suggest that this compound could have interesting biological activities.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the thiazole ring, followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The chlorophenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .Scientific Research Applications
Cytotoxic Activity in Cancer Research
A key area of research for derivatives similar to 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide focuses on their cytotoxic activities against cancer cell lines. For instance, certain sulfonamide derivatives, synthesized using similar compounds as intermediates, have shown promising in vitro anticancer activity against breast and colon cancer cell lines. The potent cytotoxic effects against these cell lines highlight the potential of such compounds in developing new cancer therapies (Ghorab et al., 2015).
Antimicrobial Applications
Another significant area of research for compounds related to this compound is their antimicrobial properties. Various derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. These studies suggest the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Badiger et al., 2013).
Pharmacological Evaluation
The pharmacological properties of derivatives of this compound have also been a subject of study. These investigations include evaluating antibacterial, anti-enzymatic potentials, and assessing cytotoxic behaviors, providing a comprehensive understanding of the therapeutic potential of these compounds. Such evaluations are crucial in the development of new drugs with specific pharmacological targets (Nafeesa et al., 2017).
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Chlorophenyl and Fluorophenyl Groups
The presence of chlorophenyl and fluorophenyl groups could potentially influence the compound’s reactivity, bioavailability, and interaction with biological targets. For example, the antibacterial activity of some compounds has been attributed to electron delocalization in the thiosemicarbazide moiety, which is enhanced by the presence of a chlorophenyl group .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS2/c18-12-3-7-14(8-4-12)23-10-16(22)21-17-20-15(9-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJOUIXPBQINOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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